

Spectroscopic Profile of 1-(3-Amino-4-(methylamino)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Amino-4-(methylamino)phenyl)ethanone

Cat. No.: B099019

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of **1-(3-Amino-4-(methylamino)phenyl)ethanone**, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established spectroscopic principles. It also includes standardized experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(3-Amino-4-(methylamino)phenyl)ethanone**, based on its chemical structure and known spectroscopic values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	d	1H	Ar-H
~6.8-7.0	dd	1H	Ar-H
~6.6-6.7	d	1H	Ar-H
~4.5 (broad)	s	2H	-NH ₂
~2.8-3.0	s	3H	Ar-NH-CH ₃
~2.5	s	3H	-C(O)CH ₃
~2.8 (broad)	q	1H	Ar-NH-CH ₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~198	C=O
~150	Ar-C-NHCH ₃
~145	Ar-C-NH ₂
~130	Ar-C
~125	Ar-CH
~118	Ar-CH
~115	Ar-CH
~30	Ar-NH-CH ₃
~26	-C(O)CH ₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group	Description
3450-3300	N-H	Primary amine stretching (two bands)
3350-3310	N-H	Secondary amine stretching
3100-3000	C-H	Aromatic C-H stretching
2960-2850	C-H	Aliphatic C-H stretching
~1670	C=O	Aromatic ketone stretching
1620-1580	C=C	Aromatic C=C bending
1360	C-H	Methyl C-H bending
1300-1200	C-N	Aromatic amine C-N stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion
164	[M] ⁺ (Molecular Ion)
149	[M - CH ₃] ⁺
121	[M - CH ₃ CO] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Amino-4-(methylamino)phenyl)ethanone** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
- ^{13}C NMR Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Proton decoupling: Broadband decoupling

Infrared (IR) Spectroscopy

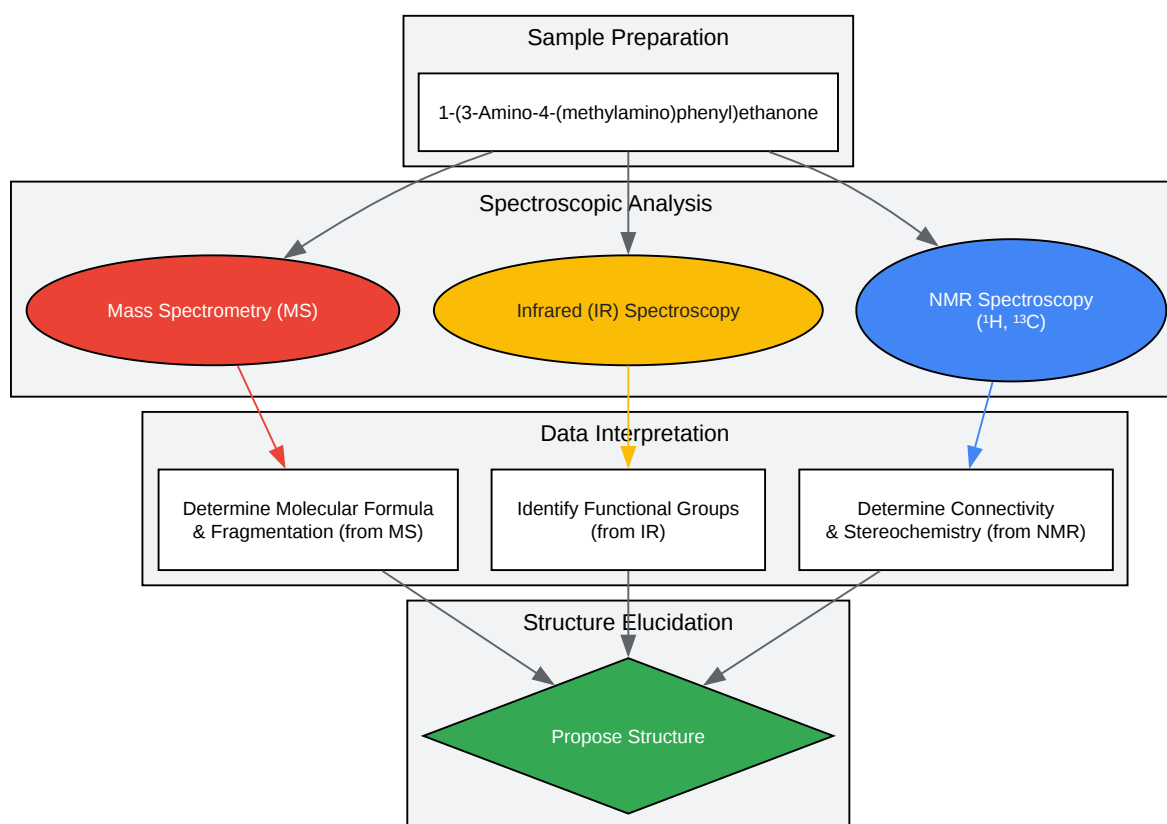
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range of approximately 40-400 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Amino-4-(methylamino)phenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099019#1-3-amino-4-methylamino-phenyl-ethanone-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com